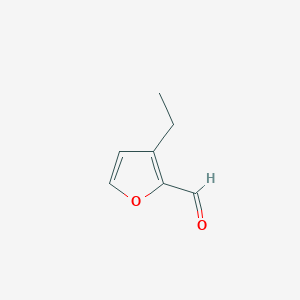![molecular formula C10H10BrNO3S B7554408 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid, also known as BTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTCA is a derivative of 3-bromothiophene-2-carboxylic acid, which is a heterocyclic compound that contains a thiophene ring. The cyclopropylamino group in BTCA makes it a potential candidate for use in drug discovery and development.
Mechanism of Action
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid acts as a competitive inhibitor of HDAC, binding to the enzyme's active site and preventing it from deacetylating histone proteins. This leads to an increase in the acetylation of histones, which can result in changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. Additionally, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid in lab experiments is its specificity for HDAC inhibition. This allows for more targeted effects on gene expression and cellular processes. However, one limitation is the potential for off-target effects, as HDACs are involved in many cellular processes beyond gene expression regulation.
Future Directions
There are several potential future directions for research on 2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid. One area of interest is the development of this compound derivatives with improved potency and selectivity for HDAC inhibition. Another area of interest is the investigation of this compound's effects on epigenetic modifications beyond histone acetylation, such as DNA methylation. Additionally, this compound could be studied for its potential applications in combination therapy with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid can be synthesized through a multistep process that involves the reaction of 3-bromothiophene-2-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid has been studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been studied as potential treatments for cancer, neurodegenerative diseases, and inflammatory disorders.
properties
IUPAC Name |
2-[(3-bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c11-7-3-4-16-9(7)10(15)12(5-8(13)14)6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGSYXVWZKWBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one](/img/structure/B7554329.png)
![5-chloro-4-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554342.png)
![4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B7554358.png)
![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)


![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
